molecular formula C22H29N5 B7021325 N-[(3,5-diethyl-1-phenylpyrazol-4-yl)methyl]-2-methyl-4,5,6,7-tetrahydroindazol-4-amine

N-[(3,5-diethyl-1-phenylpyrazol-4-yl)methyl]-2-methyl-4,5,6,7-tetrahydroindazol-4-amine

Cat. No.: B7021325
M. Wt: 363.5 g/mol
InChI Key: OITSOSMFQKIRQD-UHFFFAOYSA-N
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Description

N-[(3,5-diethyl-1-phenylpyrazol-4-yl)methyl]-2-methyl-4,5,6,7-tetrahydroindazol-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring and an indazole ring, both of which are known for their significant biological activities. The presence of these rings makes the compound a potential candidate for various applications in medicinal chemistry and drug discovery.

Properties

IUPAC Name

N-[(3,5-diethyl-1-phenylpyrazol-4-yl)methyl]-2-methyl-4,5,6,7-tetrahydroindazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5/c1-4-19-17(22(5-2)27(25-19)16-10-7-6-8-11-16)14-23-20-12-9-13-21-18(20)15-26(3)24-21/h6-8,10-11,15,20,23H,4-5,9,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITSOSMFQKIRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1C2=CC=CC=C2)CC)CNC3CCCC4=NN(C=C34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-diethyl-1-phenylpyrazol-4-yl)methyl]-2-methyl-4,5,6,7-tetrahydroindazol-4-amine typically involves multiple steps, starting with the preparation of the pyrazole and indazole intermediates. The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and a 1,3-diketone . The indazole ring can be formed via cyclization reactions involving ortho-substituted anilines and hydrazines .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at scale .

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-diethyl-1-phenylpyrazol-4-yl)methyl]-2-methyl-4,5,6,7-tetrahydroindazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole or indazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the pyrazole or indazole rings .

Mechanism of Action

The mechanism of action of N-[(3,5-diethyl-1-phenylpyrazol-4-yl)methyl]-2-methyl-4,5,6,7-tetrahydroindazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and indazole derivatives, such as:

Uniqueness

N-[(3,5-diethyl-1-phenylpyrazol-4-yl)methyl]-2-methyl-4,5,6,7-tetrahydroindazol-4-amine is unique due to its specific combination of pyrazole and indazole rings, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

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